

An In-depth Technical Guide to Aluminum Magnesium Silicate in Pharmaceutical Development

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Compound of Interest

Compound Name: *Aluminum magnesium silicate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various grades of **aluminum magnesium silicate**, their chemical nomenclature, and their critical role as a pharmaceutical excipient. This document is intended to be a valuable resource for professionals in the fields of pharmaceutical research, formulation development, and quality control.

Introduction to Aluminum Magnesium Silicate

Aluminum magnesium silicate is a naturally occurring mineral, refined from smectite clays of the montmorillonite group, that has been purified and processed for use in the pharmaceutical and cosmetics industries.[1] It is a complex colloidal silicate of aluminum and magnesium.[1] Functionally, it is a versatile excipient used as a suspending and stabilizing agent, a tablet and capsule disintegrant and binder, and a viscosity-increasing agent in a variety of dosage forms, including oral suspensions, topical creams and lotions, and solid dosage forms.[1][2] Its ability to form a stable, three-dimensional colloidal structure in aqueous systems, often referred to as a "house of cards" structure, is key to its functionality, particularly in preventing the settling of active pharmaceutical ingredients (APIs) in liquid formulations.[3]

Nomenclature and CAS Numbers

The nomenclature for **aluminum magnesium silicate** can vary, with terms such as "Magnesium Aluminum Silicate," "**Aluminum Magnesium Silicate**," and "Magnesium Aluminometasilicate" being used. These names generally refer to the same class of materials, with distinctions arising from their specific chemical composition and manufacturing process (natural vs. synthetic). The Chemical Abstracts Service (CAS) has assigned several numbers to these substances, which can be specific to different grades or compositions.

Grades of Aluminum Magnesium Silicate

The United States Pharmacopeia-National Formulary (USP-NF) and other pharmacopeias define several grades of Magnesium Aluminum Silicate and a synthetic version, Magnesium Aluminometasilicate. The primary distinctions between these grades are their viscosity and the ratio of aluminum to magnesium content.[4][5]

Magnesium Aluminum Silicate (Natural)

According to the USP-NF, Magnesium Aluminum Silicate is a blend of colloidal montmorillonite and saponite that has been processed to remove grit and non-swelling ore components.[4] It is categorized into four main types: IA, IB, IC, and IIA.

Magnesium Aluminometasilicate (Synthetic)

Magnesium Aluminometasilicate is a synthetic material with a defined composition of aluminum oxide, magnesium oxide, and silicon dioxide.[5] The USP-NF defines two types, I-A and I-B, which differ in their pH requirements.[5]

Data Presentation: Physicochemical Properties

The following tables summarize the key quantitative data for the different grades of **aluminum magnesium silicate** as specified in the USP-NF.

Table 1: CAS Numbers and Nomenclature for Different Grades of **Aluminum Magnesium Silicate**

Grade/Type	Common Nomenclature	Associated CAS Numbers
Magnesium Aluminum Silicate, Type IA	Veegum® R	1327-43-1, 12511-31-8, 71205-22-6
Magnesium Aluminum Silicate, Type IB	-	1327-43-1, 12511-31-8
Magnesium Aluminum Silicate, Type IC	Veegum® HV	1327-43-1, 12511-31-8
Magnesium Aluminum Silicate, Type IIA	Veegum® K	1327-43-1, 12511-31-8
Magnesium Aluminometasilicate, Type I-A	Neusilin®	12511-31-8
Magnesium Aluminometasilicate, Type I-B	Neusilin®	12511-31-8

Table 2: USP-NF Specifications for Magnesium Aluminum Silicate Grades

Parameter	Type IA	Type IB	Type IC	Type IIA
Viscosity (cps)	225 - 600	150 - 450	800 - 2200	100 - 300
Aluminum Content / Magnesium Content Ratio	0.5 - 1.2	0.5 - 1.2	0.5 - 1.2	1.4 - 2.8
pH (5% suspension)	9.0 - 10.0	9.0 - 10.0	9.0 - 10.0	9.0 - 10.0
Loss on Drying	≤ 8.0%	≤ 8.0%	≤ 8.0%	≤ 8.0%
Acid Demand (mL of 0.1 N HCl)	Not more than 4.0 pH at 840 seconds	Not more than 4.0 pH at 840 seconds	Not more than 4.0 pH at 840 seconds	Not more than 4.0 pH at 840 seconds

Table 3: USP-NF Specifications for Magnesium Aluminometasilicate Grades

Parameter	Type I-A	Type I-B
Aluminum Oxide (Al ₂ O ₃) Content	29.1% - 35.5%	29.1% - 35.5%
Magnesium Oxide (MgO) Content	11.4% - 14.0%	11.4% - 14.0%
Silicon Dioxide (SiO ₂) Content	29.2% - 35.6%	29.2% - 35.6%
pH (in suspension)	6.5 - 8.5	8.5 - 10.5
Loss on Drying	≤ 20.0%	≤ 20.0%

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and qualify **aluminum magnesium silicate** for pharmaceutical use.

Viscosity Determination

Objective: To measure the viscosity of a dispersion of magnesium aluminum silicate, which is a critical parameter for its function as a suspending and thickening agent.

Methodology (based on USP-NF):[\[4\]](#)

- Preparation of the Dispersion:
 - Accurately weigh a quantity of the magnesium aluminum silicate sample equivalent to 25.0 g on a dried basis.
 - In a 1-liter blender jar, add a sufficient amount of purified water, maintained at 25 ± 2 °C, to produce a final mixture weighing 500 g.
 - While the blender is running at high speed (14,000 to 15,000 rpm), add the magnesium aluminum silicate powder over a few seconds.
 - Blend for exactly 3 minutes. Note that the temperature of the dispersion will rise due to the high shear.

- Transfer the dispersion to a 600-mL beaker and allow it to stand for 5 minutes.
- Adjust the temperature of the dispersion to 33 ± 3 °C, if necessary.
- Measurement:
 - Use a suitable rotational viscometer equipped with the appropriate spindle as specified in the USP-NF monograph for the specific grade being tested.
 - Operate the viscometer at 60 rpm for exactly 6 minutes.
 - Record the scale reading and calculate the viscosity in centipoises (cps).

Acid Demand Test

Objective: To determine the acid-consuming capacity of magnesium aluminum silicate, which is relevant for its use in oral formulations and its potential interaction with acidic APIs.

Methodology (based on USP-NF):[\[4\]](#)

- Preparation of the Dispersion:
 - Weigh a quantity of the magnesium aluminum silicate sample equivalent to 5.00 g on a dried basis.
 - Disperse the sample in 500 mL of purified water using a suitable blender.
- Titration:
 - With constant mixing, add 3.0-mL portions of 0.100 N hydrochloric acid at the following time points: 5, 65, 125, 185, 245, 305, 365, 425, 485, 545, 605, 665, and 725 seconds.
 - Add a final 1.0-mL portion of 0.100 N hydrochloric acid at 785 seconds.
- pH Measurement:
 - Determine the pH of the dispersion potentiometrically at 840 seconds. The pH should not be more than 4.0.

Identification by X-ray Diffraction (XRD)

Objective: To confirm the identity of magnesium aluminum silicate by analyzing its characteristic crystalline structure.

Methodology (based on USP-NF):[\[4\]](#)

- Sample Preparation (Oriented Film):
 - Prepare a 2% dispersion of magnesium aluminum silicate in water by adding 2 g of the sample to 100 mL of water with intense agitation.
 - Allow the dispersion to stand for 12 hours to ensure complete hydration.
 - Place 2 mL of the dispersion on a glass slide and allow it to air-dry at room temperature to form an oriented film.
 - Place the slide in a vacuum desiccator over a free surface of ethylene glycol and evacuate the desiccator.
 - Allow it to stand for 12 hours.
- XRD Analysis:
 - Record the X-ray diffraction pattern of the oriented film.
 - The largest peak should correspond to a d-spacing value between 15.0 and 17.2 angstroms.
- Sample Preparation (Random Powder):
 - Prepare a random powder specimen of the magnesium aluminum silicate.
- XRD Analysis:
 - Record the X-ray diffraction pattern of the random powder.
 - Peaks should be found in the region between 1.492 and 1.504 angstroms and between 1.510 and 1.540 angstroms.

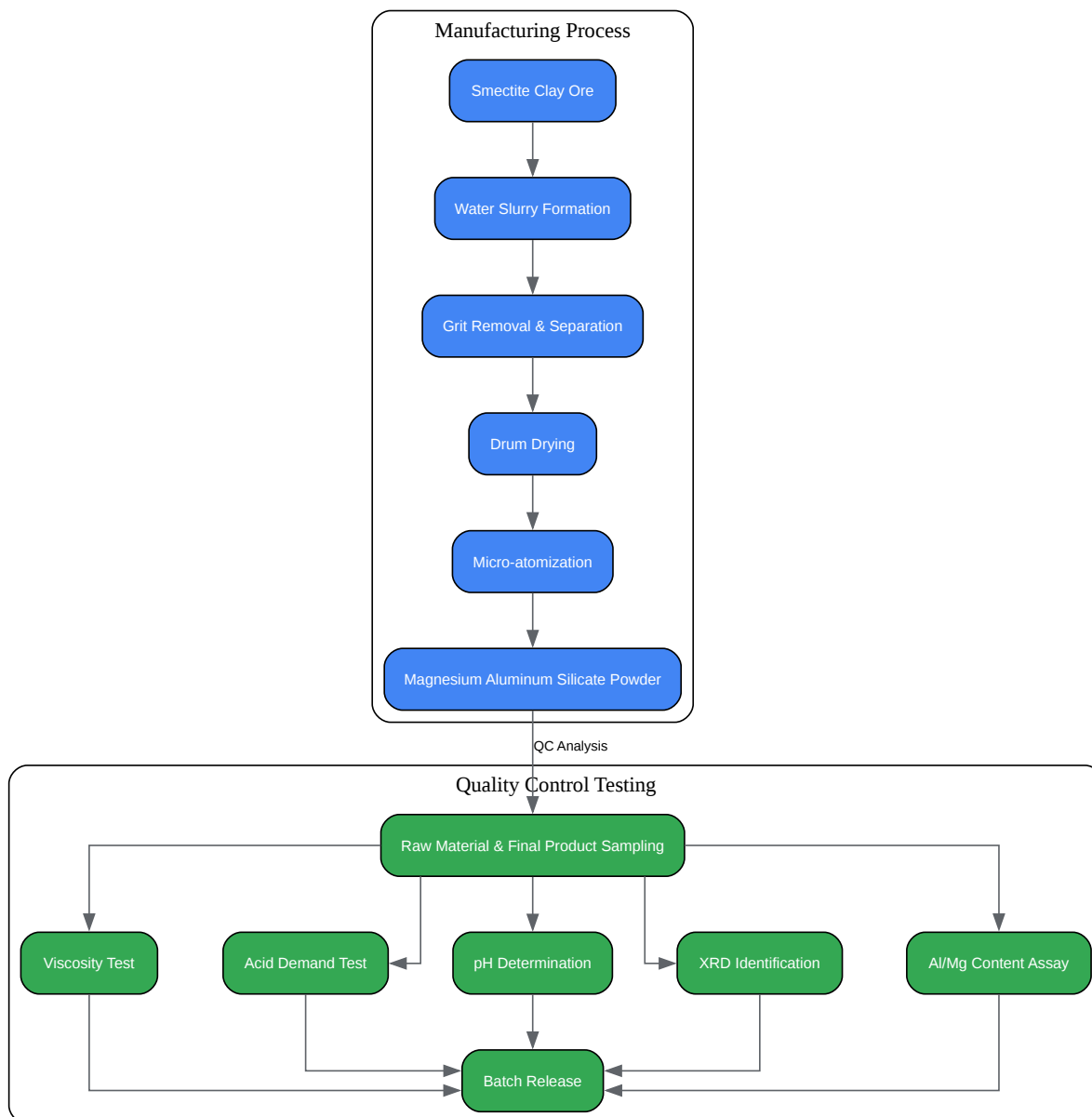
Case Study: Application in a Pharmaceutical Formulation

A study by Formulation and Evaluation of Immediate-Release Oral Tablets Containing Magnesium Aluminum Silicate-Loaded Simvastatin demonstrated the effective use of magnesium aluminum silicate (MAS) to enhance the dissolution of a poorly soluble drug, simvastatin.[6]

- Objective: To improve the solubility and dissolution rate of simvastatin by adsorbing it onto MAS.
- Methodology: Simvastatin was loaded onto MAS using a solvent evaporation technique in the presence of a hydrophilic polymer (Soluplus®). The resulting MAS-loaded simvastatin was then formulated into immediate-release tablets.
- Results: The tablet formulation containing MAS-loaded simvastatin exhibited a significantly shorter disintegration time (0.61 minutes) and a much-improved drug release profile, with over 80% of the drug released within 30 minutes in a phosphate buffer at pH 7.0.[6]
- Conclusion: This study highlights the utility of magnesium aluminum silicate as an effective carrier for enhancing the dissolution of poorly water-soluble drugs, thereby potentially improving their bioavailability.[6]

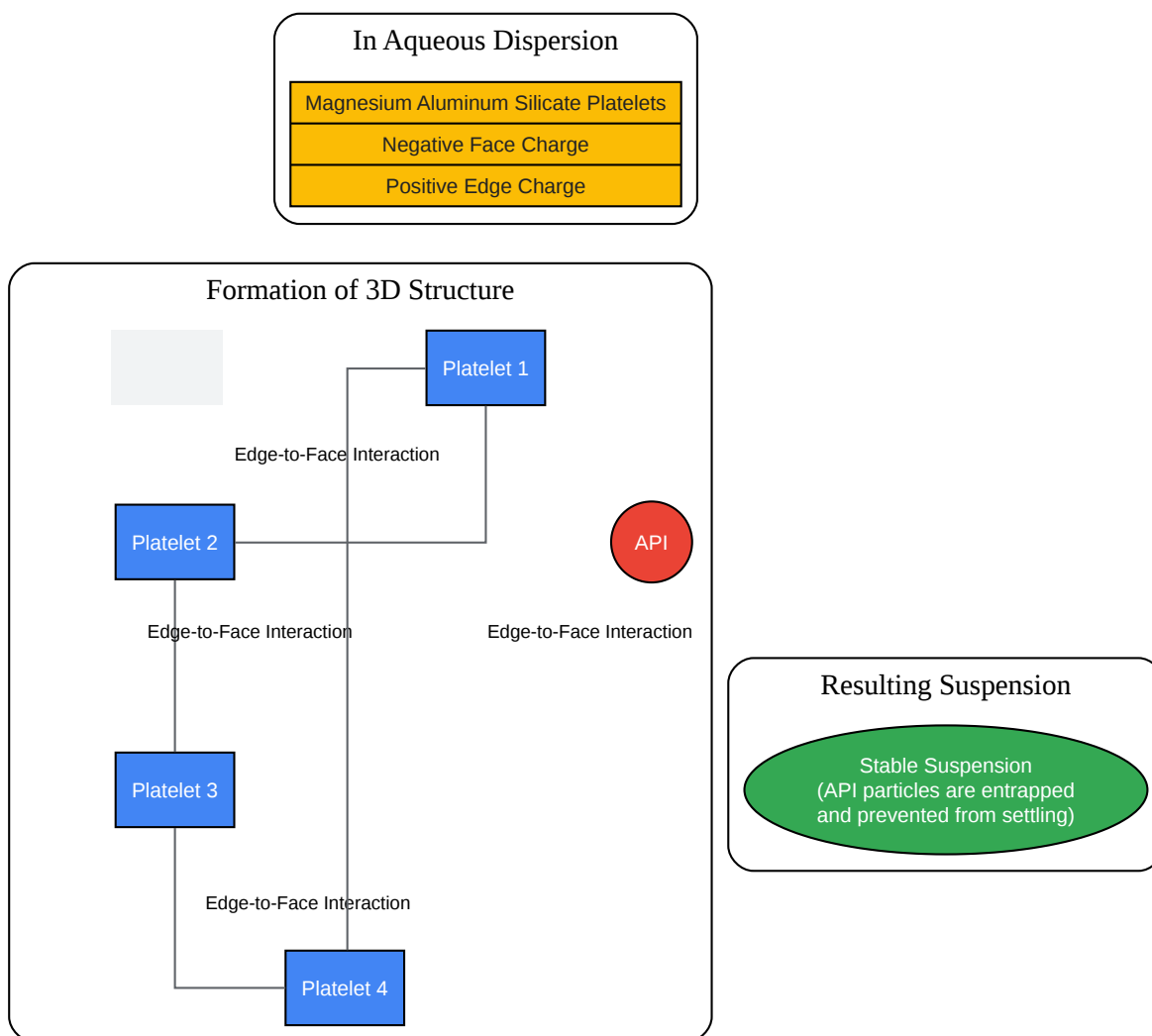
Visualizations

The following diagrams illustrate key processes and concepts related to **aluminum magnesium silicate**.



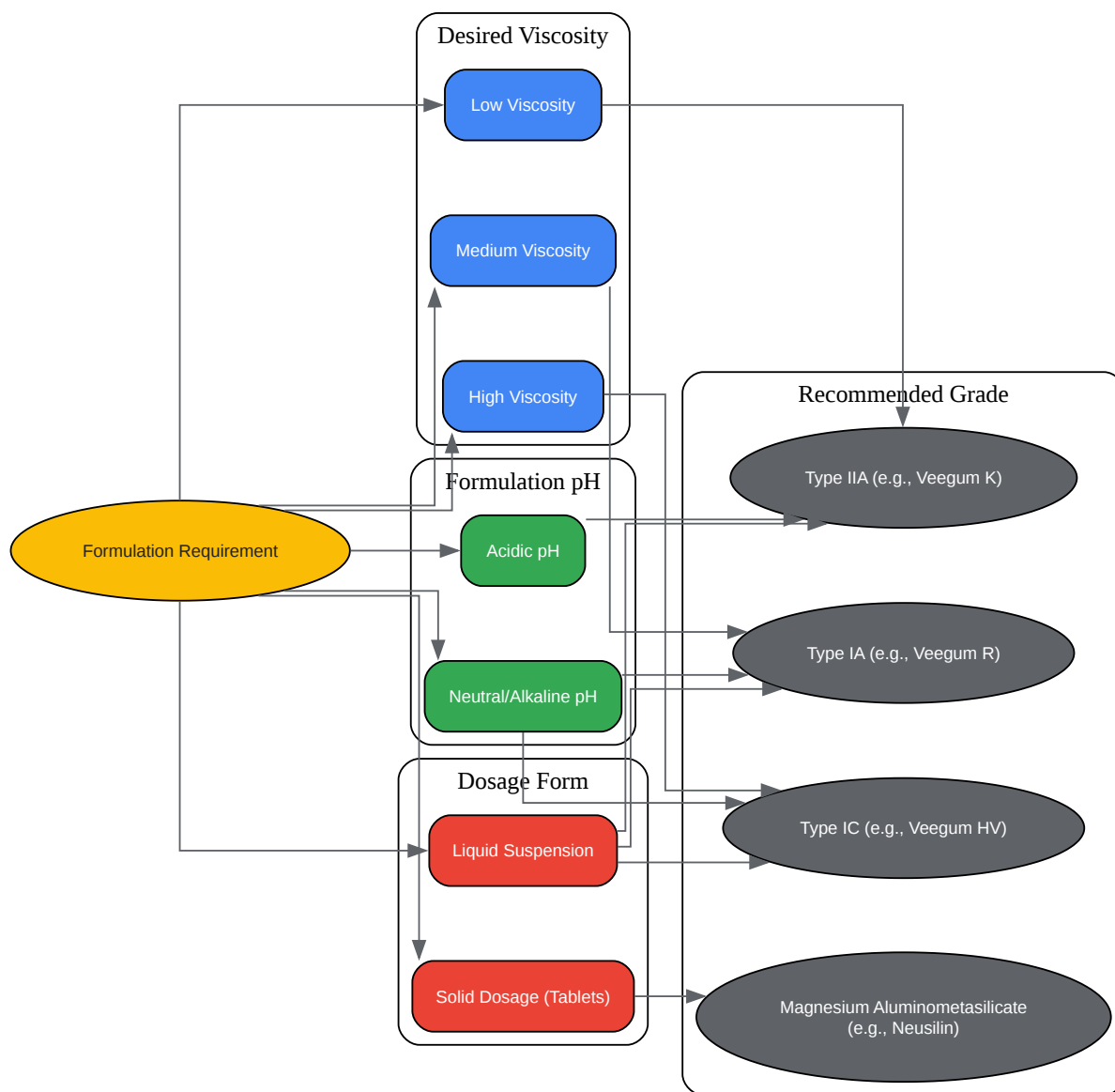
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Caption: Manufacturing and Quality Control Workflow for Pharmaceutical Grade **Aluminum Magnesium Silicate**.



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Caption: Mechanism of Action as a Suspending Agent - The "House of Cards" Structure.



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Caption: Logical Flow for Selecting the Appropriate Grade of **Aluminum Magnesium Silicate**.

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